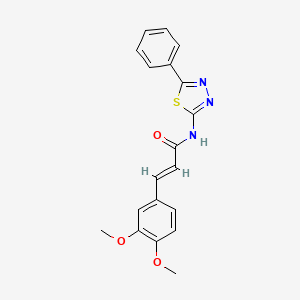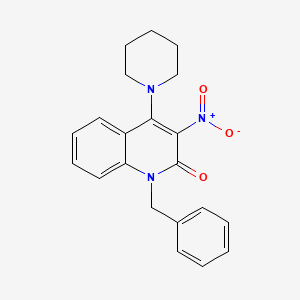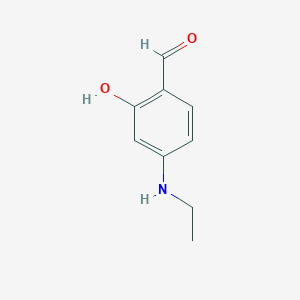
4-Tert-butylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O. It is a cyclohexenone derivative featuring a tert-butyl group at the 4-position. This compound is of interest due to its unique structural properties and its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the oxidation of 4-tert-butylcyclohexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. Another method includes the dehydrogenation of 4-tert-butylcyclohexanol using catalysts like palladium on carbon (Pd/C) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes. For example, the hydrogenation of 4-tert-butylcyclohexanone using a ruthenium-aminophosphine complex catalyst can yield the desired compound with high stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the enone moiety reacts with nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 4-tert-butylcyclohexanone, carboxylic acids.
Reduction: 4-tert-butylcyclohexanol.
Substitution: Substituted cyclohexenones.
Scientific Research Applications
4-Tert-butylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 4-tert-butylcyclohex-2-en-1-one involves its interaction with various molecular targets. In reduction reactions, for example, the compound undergoes nucleophilic attack by hydride ions, leading to the formation of 4-tert-butylcyclohexanol. The pathways involved include the transfer of electrons and the formation of intermediate species .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanone: A closely related compound differing by the presence of a ketone group instead of an enone.
4-tert-Butylcyclohexanol: The reduced form of 4-tert-butylcyclohex-2-en-1-one.
Cyclohexanone: Lacks the tert-butyl group, making it less sterically hindered.
Uniqueness
This compound is unique due to its combination of a cyclohexenone structure with a bulky tert-butyl group. This structural feature influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
4-tert-butylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10(2,3)8-4-6-9(11)7-5-8/h4,6,8H,5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUQEKLVFLSSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578100.png)
![Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride](/img/new.no-structure.jpg)




![3-(3-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2578112.png)

![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)


![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)


